molecular formula C26H23ClN4O3 B3989976 4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one

4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B3989976
M. Wt: 474.9 g/mol
InChI Key: MGFIQNUJGGPZRO-UHFFFAOYSA-N
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Description

4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a nitro group attached to a phenylquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride under basic conditions to form 4-(4-chlorobenzyl)piperazine.

    Quinoline Derivative Synthesis: The next step involves the synthesis of the quinoline derivative. This can be achieved through the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position.

    Coupling Reaction: The final step involves coupling the 4-(4-chlorobenzyl)piperazine with the nitrated quinoline derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-[4-(4-aminobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Decomposition products including piperazine derivatives and quinoline fragments.

Scientific Research Applications

4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition assays.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an antagonist at certain receptor sites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline hydrochloride: This compound shares structural similarities with 4-[4-(4-chlorobenzyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2(1H)-one, particularly in the presence of the piperazine and chlorobenzyl groups.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature piperazine moieties and are studied for their pharmacological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its nitro group and quinoline backbone are particularly noteworthy, as they contribute to its reactivity and potential pharmacological activity.

Properties

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c27-20-12-10-19(11-13-20)18-28-14-16-29(17-15-28)24-22-8-4-5-9-23(22)30(21-6-2-1-3-7-21)26(32)25(24)31(33)34/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFIQNUJGGPZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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